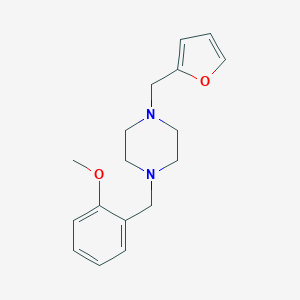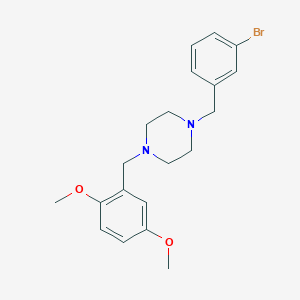![molecular formula C27H19NO5S B442402 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE](/img/structure/B442402.png)
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE is an organic compound that features a biphenyl group, a nitrophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE typically involves the reaction of biphenyl-4-carboxylic acid with 2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate under specific conditions. The reaction is often carried out in the presence of a catalyst such as thionyl chloride and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The biphenyl and benzoate groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted biphenyl and benzoate derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The biphenyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Similar in structure but contains an indole moiety.
4-Biphenyl-4-yl-1-(2-(3-nitrophenyl)-2-oxo-ethyl)-pyrimidin-1-ium, bromide: Contains a pyrimidine ring instead of a benzoate ester.
Uniqueness
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE is unique due to its combination of biphenyl, nitrophenyl, and benzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H19NO5S |
|---|---|
Molecular Weight |
469.5g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-nitrophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C27H19NO5S/c29-25(21-12-10-20(11-13-21)19-6-2-1-3-7-19)18-33-27(30)24-8-4-5-9-26(24)34-23-16-14-22(15-17-23)28(31)32/h1-17H,18H2 |
InChI Key |
VXXAIXSUKYVYEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3SC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3SC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-Methylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442323.png)
![9-Ethyl-3-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]carbazole](/img/structure/B442324.png)
![1-(Furan-2-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B442327.png)
![1-(2,5-Dimethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442329.png)



![10-acetyl-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442337.png)
![10-acetyl-11-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442339.png)
![2-{[4-(3-Bromobenzyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B442342.png)
